molecular formula C8H11N2NaO2S B12379332 sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate

sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate

Cat. No.: B12379332
M. Wt: 222.24 g/mol
InChI Key: UVZSWUUNZRKXEG-FJXQXJEOSA-M
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Description

Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is a chemical compound that features a sodium ion coordinated with a chiral imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate typically involves the reaction of (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and metabolic disorders.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(2S)-2-imidazol-1-yl-4-methylsulfinylbutanoate: An oxidized derivative with a sulfinyl group.

    Sodium;(2S)-2-imidazol-1-yl-4-methylsulfonylbutanoate: An oxidized derivative with a sulfonyl group.

    Sodium;(2S)-2-imidazol-1-yl-4-ethylsulfanylbutanoate: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is unique due to its specific combination of an imidazole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N2NaO2S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate

InChI

InChI=1S/C8H12N2O2S.Na/c1-13-5-2-7(8(11)12)10-4-3-9-6-10;/h3-4,6-7H,2,5H2,1H3,(H,11,12);/q;+1/p-1/t7-;/m0./s1

InChI Key

UVZSWUUNZRKXEG-FJXQXJEOSA-M

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])N1C=CN=C1.[Na+]

Canonical SMILES

CSCCC(C(=O)[O-])N1C=CN=C1.[Na+]

Origin of Product

United States

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